tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
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Overview
Description
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is a complex organic compound known for its chelating properties. It is widely used in various scientific and industrial applications due to its ability to bind metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves multiple steps. The process typically starts with the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide to form the potassium salt. This is followed by a series of reactions involving phenoxyethanol and other reagents to introduce the phenoxy and ethoxy groups. The final product is obtained through purification and crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Substitution Reactions: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, which are used in various applications such as water treatment, pharmaceuticals, and analytical chemistry .
Scientific Research Applications
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to bind metal ions in analytical and synthetic chemistry.
Biology: Employed in biochemical assays to remove metal ions that can interfere with enzymatic reactions.
Medicine: Investigated for its potential use in drug formulations and as a detoxifying agent to remove heavy metals from the body.
Mechanism of Action
The mechanism of action of tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate involves its ability to form stable complexes with metal ions. The compound’s multiple carboxylate and amino groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): Another chelating agent known for its ability to bind calcium ions specifically.
Uniqueness
Tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate is unique due to its specific structure, which provides enhanced chelating properties and stability compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in diverse scientific and industrial applications .
Properties
Molecular Formula |
C22H20K4N2O10 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate |
InChI |
InChI=1S/C22H24N2O10.4K/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 |
InChI Key |
MAWIDOKQOLSOFT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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